

physical and chemical characteristics of Diisononyl adipate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisononyl adipate*

Cat. No.: *B167168*

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of **Diisononyl Adipate**

Introduction

Diisononyl adipate (DINA) is a primary plasticizer, a key additive used to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).^[1] As a non-phthalate plasticizer, DINA has gained prominence due to a growing demand for safer materials in consumer products.^[1] It is a clear, colorless, and nearly odorless oily liquid, synthesized from the esterification of adipic acid and isononyl alcohol.^{[1][2][3]}

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Diisononyl adipate**, with a focus on quantitative data, experimental methodologies, and key chemical processes. The information is intended for researchers, scientists, and professionals in drug development and material science.

Physical Characteristics

Diisononyl adipate is characterized by its low volatility and excellent low-temperature flexibility.^[4] It is soluble in most common organic solvents but has very low solubility in water.^{[5][6]}

Summary of Physical Properties

The key physical properties of **Diisononyl adipate** are summarized in the table below. These values represent typical data and may vary slightly depending on the specific grade and purity.

Property	Value	Test Method/Source
Appearance	Clear, colorless liquid	[1][4]
Odor	Mild, characteristic	[1][4]
Molecular Formula	C ₂₄ H ₄₆ O ₄	[7][8]
Molecular Weight	398.62 g/mol	[1][8]
Density	0.92 g/cm ³ at 20°C	ASTM D1298[3][4]
Boiling Point	405.8°C at 760 mmHg	[9]
Melting/Freezing Point	-60°C (-76°F)	[4][7]
Flash Point	228°C (442°F)	Pensky-Martens Closed Cup[4]
Auto-ignition Temp.	> 370°C (> 698°F)	[4]
Viscosity	24 mm ² /s (cSt) at 20°C	ASTM D445[3][4]
Vapor Pressure	8.54E-07 mmHg at 25°C	[9]
Water Solubility	3.2 µg/L at 22°C	[9]
Log P (o/w)	9.164 (estimated)	[5]
Refractive Index	1.452	ASTM D1405[3][9]

Experimental Protocols for Physical Characterization

Detailed methodologies for determining the physical properties of liquid plasticizers like DINA are outlined in standard methods published by organizations such as ASTM International. The following are brief descriptions of the principles behind the cited test methods.

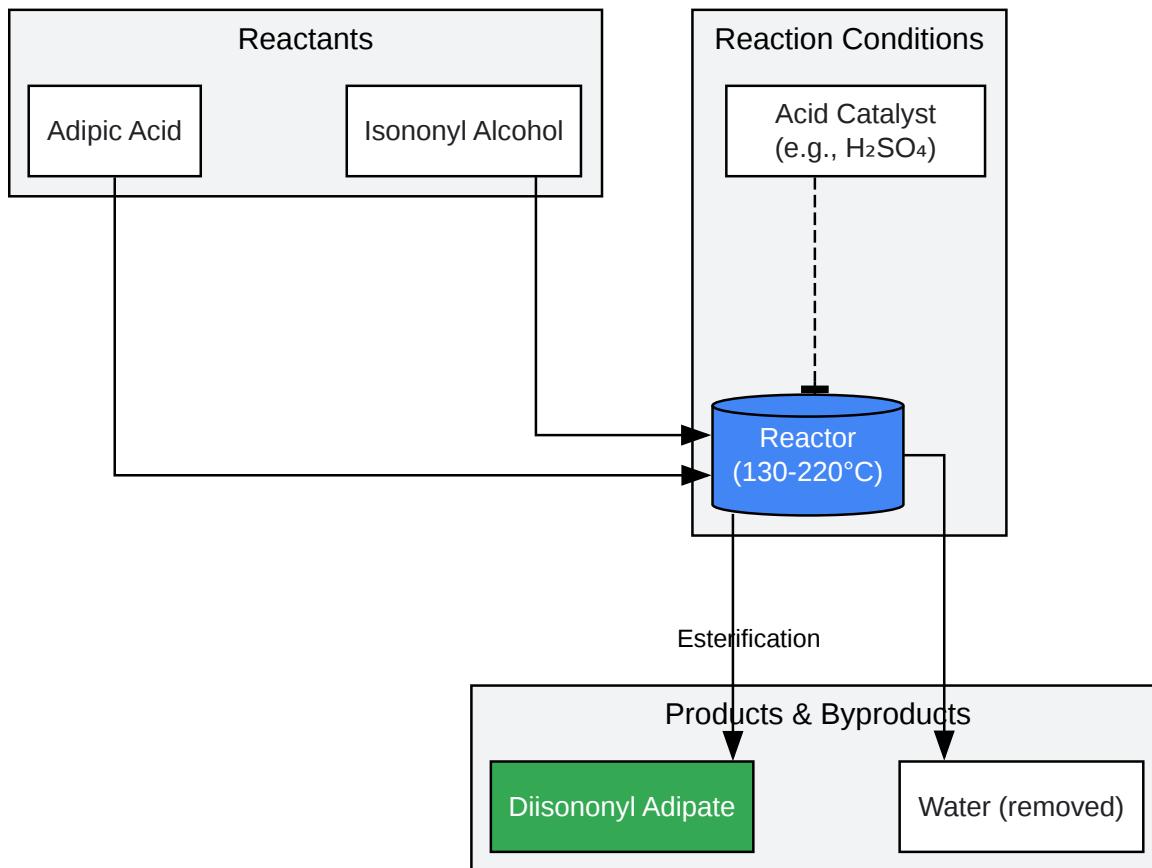
- **Density (ASTM D1298):** This method involves the use of a hydrometer to determine the density of the liquid. The sample is brought to a specified temperature (20°C), and a hydrometer of the appropriate range is gently lowered into the sample. The reading is taken at the point where the surface of the liquid crosses the hydrometer scale.

- Viscosity (ASTM D445): Kinematic viscosity is measured using a calibrated glass capillary viscometer. The time for a fixed volume of the liquid to flow under gravity through the capillary is measured at a precisely controlled temperature (20°C). The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
- Flash Point (Pensky-Martens Closed Cup Tester - ASTM D93): This method determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite. The sample is heated at a controlled rate in a closed cup. A small flame is periodically directed into the cup. The flash point is the temperature at which a flash appears.
- Refractive Index (ASTM D1218): This method uses a refractometer to measure the refractive index of the liquid sample, which is an indicator of its purity. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read from the scale at a specified temperature (25°C).

Chemical Characteristics

Chemically, **Diisononyl adipate** is an ester. Its primary chemical characteristic is its reactivity through ester hydrolysis and its synthesis via esterification.

Summary of Chemical Properties

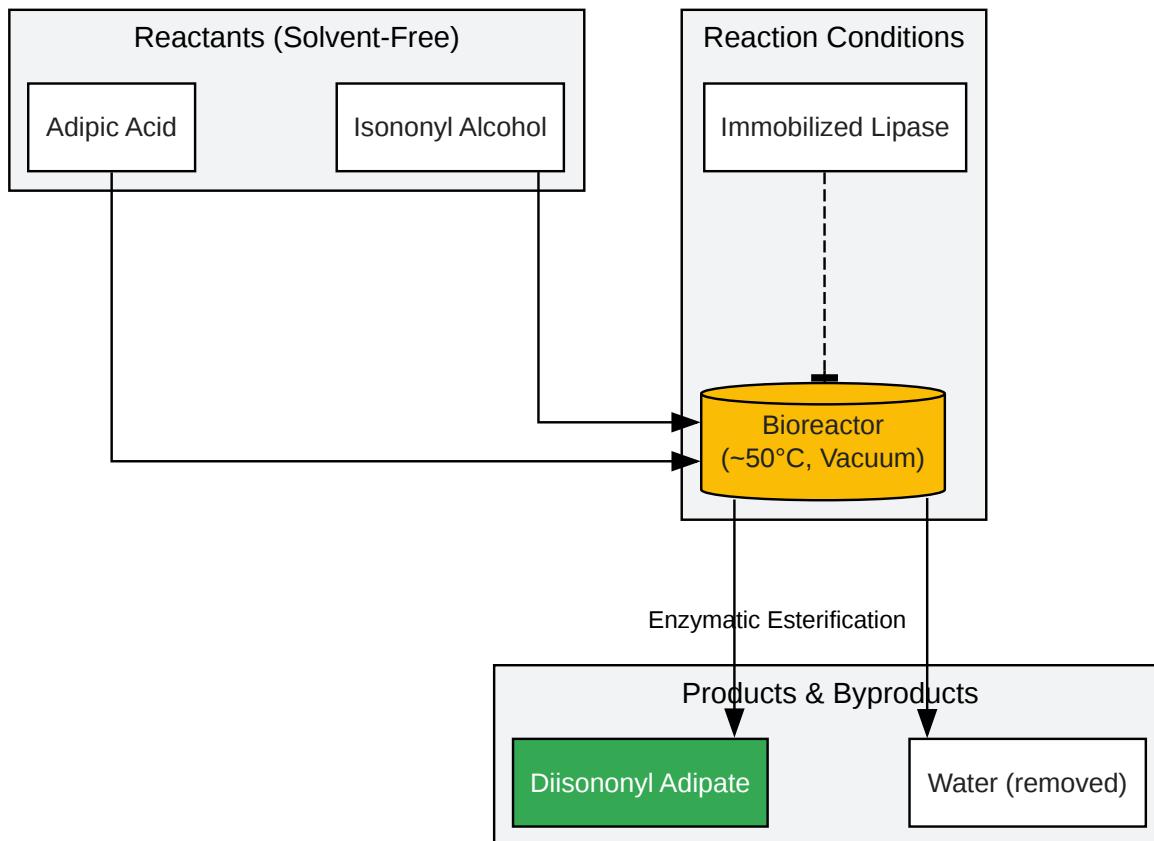

Property	Value	Source
CAS Number	33703-08-1	[1]
EINECS Number	251-646-7	[7]
Acid Value	≤ 0.05 mg KOH/g	[3]
Ester Content	≥ 99.6%	[3]
Water Content	≤ 0.05%	[3]
Reactivity	Stable under normal conditions. Reacts with strong acids, bases, and oxidizing agents.	[10]

Synthesis of Diisononyl Adipate

The synthesis of **Diisononyl adipate** is fundamentally an esterification reaction between adipic acid and isononyl alcohol, which releases water as a byproduct.[\[2\]](#) To achieve high conversion rates, this water must be continuously removed to drive the reaction equilibrium toward the product.[\[2\]](#) There are two primary industrial methods for DINA synthesis: the traditional chemical catalyst method and the modern enzymatic method.

This method employs strong acid catalysts to accelerate the esterification process at elevated temperatures.

- Reactants: Adipic acid and isononyl alcohol. The molar ratio is typically between 1:1 and 1:3.
[\[2\]](#)
- Catalyst: Strong acids such as sulfuric acid (H_2SO_4), p-toluenesulfonic acid (PTSA), or organometallic catalysts like tin oxide are commonly used.[\[1\]](#)[\[2\]](#) The catalyst is added at approximately 1-5% by weight.[\[2\]](#)
- Conditions: The reaction is conducted at high temperatures, generally between 130°C and 220°C.[\[1\]](#)[\[2\]](#)
- Process: The reactants and catalyst are heated, and the water produced during the reaction is continuously removed, often through azeotropic distillation. This process reliably achieves high yields (92-95%) and purity (98-99%).[\[1\]](#)


[Click to download full resolution via product page](#)

Caption: Traditional chemical synthesis of **Diisononyl adipate**.

Advancements have led to the use of enzymes, specifically lipases, as catalysts in a more environmentally friendly process.[1]

- Reactants: Adipic acid and isononyl alcohol, typically in a 1:3 molar ratio.[11]
- Catalyst: Immobilized lipase, such as Eversa® lipase from *Thermomyces lanuginosus*.[2][11]
- Conditions: The reaction occurs at a much lower temperature, around 50°C.[2][11] It is often performed in a solvent-free system, with water removed under a mild vacuum to achieve high conversion.[2][11]

- Advantages: This method results in significant energy savings due to the lower reaction temperature and eliminates the need for harsh acid catalysts and organic solvents, simplifying product isolation and reducing waste.[2] A conversion rate of 100% can be achieved under optimal conditions.[11]

[Click to download full resolution via product page](#)

Caption: Modern enzymatic synthesis of **Diisonyl adipate**.

Reactivity and Decomposition

Diisonyl adipate is an ester and exhibits the characteristic reactivity of this functional group. It can react with acids to liberate heat, along with the constituent alcohol and acid.[10] Interaction with caustic solutions also generates heat.[10]

When heated to decomposition, DINA can release irritating vapors and toxic gases, such as carbon monoxide and carbon dioxide.[12][13] When used in PVC formulations, the thermal decomposition can be influenced by the polymer matrix. The presence of PVC can lower the decomposition temperature of the plasticizer.[14]

Conclusion

Diisononyl adipate is a well-characterized plasticizer with a favorable safety profile and performance characteristics, particularly for applications requiring low-temperature flexibility. Its physical properties are well-documented, and its chemical synthesis can be achieved through both traditional high-temperature acid catalysis and modern, more sustainable enzymatic routes. The choice of synthesis method impacts the energy consumption and environmental footprint of its production. Understanding these core characteristics is essential for its effective application in materials science and other research and development fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisononyl Adipate (DINA) [benchchem.com]
- 2. bastone-plastics.com [bastone-plastics.com]
- 3. dedjh0j7jhutx.cloudfront.net [dedjh0j7jhutx.cloudfront.net]
- 4. univarsolutions.com [univarsolutions.com]
- 5. diisononyl adipate, 33703-08-1 [thegoodsentscompany.com]
- 6. Diisononyl adipate for safe and flexible plasticizers | PENPET [penpet.com]
- 7. Diisononyl adipate CAS#: 33703-08-1 [m.chemicalbook.com]
- 8. 33703-08-1 CAS MSDS (Diisononyl adipate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Cas 33703-08-1,Diisononyl adipate | lookchem [lookchem.com]
- 10. Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Diisonyl adipate | 33703-08-1 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical characteristics of Diisonyl adipate.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167168#physical-and-chemical-characteristics-of-diisonyl-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com